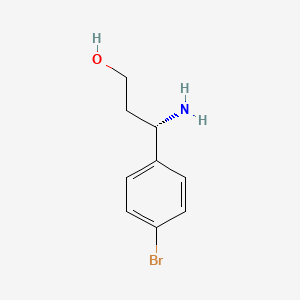

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Description

Properties

IUPAC Name |

(3S)-3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654198 | |

| Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143534-62-6 | |

| Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereocenter, a primary alcohol, a primary amine, and a functionalized aromatic ring, makes it a versatile precursor for the synthesis of complex molecular architectures. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1][2] This guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: Physicochemical Data of 3-Amino-3-(4-bromophenyl)propan-1-ol and Analogs

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₁₂BrNO | This compound | N/A |

| Molecular Weight | 230.10 g/mol | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [3] |

| Appearance | White to yellow solid (predicted) | (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol | [4] |

| Melting Point | 95-98 °C | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [5] |

| Boiling Point | 348.6 ± 27.0 °C (Predicted) | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [3] |

| pKa | 14.87 ± 0.10 (Predicted, for the hydroxyl proton) | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [3] |

| Solubility | Soluble in alcohol and ether | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [5] |

Note: Experimental data for the pure (s)-enantiomer is limited. Data presented is for the racemic mixture or closely related analogs where specified.

Synthesis and Purification

The asymmetric synthesis of chiral β-amino alcohols is a well-established field in organic chemistry.[6][7][8][9] A common and effective method for the preparation of this compound is the asymmetric reduction of the corresponding prochiral β-amino ketone, 3-amino-1-(4-bromophenyl)propan-1-one. This can be achieved with high enantioselectivity using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.

Proposed Asymmetric Synthesis Workflow

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one (Mannich Reaction)

-

To a stirred solution of 4-bromoacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired β-amino ketone.

Part 2: Asymmetric Reduction to this compound

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS catalyst) (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq) dropwise.

-

Stir the mixture at 0°C for 15 minutes.

-

In a separate flask, dissolve 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the enantiomerically enriched this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, and the methylene protons of the propanol backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon framework.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product is a critical parameter. This is determined by chiral HPLC, using a suitable chiral stationary phase (e.g., polysaccharide-based columns).[10] The method should be validated to ensure accurate quantification of the (s)- and (r)-enantiomers.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility is particularly noted in the development of therapeutics for neurological disorders, where the specific stereochemistry and the presence of the bromophenyl moiety can be leveraged to achieve desired biological activity and metabolic profiles.[2][11] The amino alcohol functionality is a common pharmacophore in many biologically active molecules. Furthermore, the bromine atom can be readily converted to other functional groups via palladium-catalyzed cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information. Store the compound in a tightly sealed container in a cool, dry place.[12]

References

-

Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835–838. [Link]

-

R-Discovery. (n.d.). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. Retrieved from [Link]

-

Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Organic Letters, 4(5), 835-8. [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]

-

PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-amino-3-(4-bromophenyl)propan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.

-

ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

- Google Patents. (n.d.). EP1043307A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and their use.

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]

-

SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). MXPA00003286A - 3-amino-3-arylpropan-1-ol-compounds, their preparation and use.

-

RSC Publishing. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

-

ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-3-(4-bromophenyl)propan-1-ol | 787615-14-9 [amp.chemicalbook.com]

- 4. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride [myskinrecipes.com]

- 12. chemicalbook.com [chemicalbook.com]

Physicochemical characteristics of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Characteristics of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction

This compound is a chiral amino alcohol featuring a brominated phenyl ring. Molecules of this class are significant building blocks in medicinal chemistry and materials science. A comprehensive understanding of the physicochemical properties of a specific enantiomer, such as the (S)-form, is a non-negotiable prerequisite for its advancement in any research and development pipeline. These properties govern critical aspects of a compound's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and large-scale synthesis.

This guide provides a detailed examination of the core physicochemical characteristics of this compound. It is structured not as a rigid template, but as a logical workflow that a development scientist would follow. We will move from fundamental identification to complex analytical procedures, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

Overall Physicochemical Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of a chiral molecule.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These data serve as the primary identifiers and are crucial for all subsequent experimental work.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1213312-07-2 (for the hydrochloride salt) | [1] |

| Molecular Formula | C₉H₁₂BrNO | [2][3][4] |

| Molecular Weight | 230.10 g/mol | [2][4] |

| Boiling Point | 348.6°C at 760 mmHg | [4] |

| Density | 1.466 g/cm³ | [4] |

| Flash Point | 164.6°C | [4] |

| Refractive Index | 1.593 | [4] |

Note: Some data is derived from the racemic mixture due to the limited availability of data for the pure (S)-enantiomer.

Aqueous Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development. It directly influences bioavailability and dictates formulation strategies. For pharmaceutical relevance, determining the thermodynamic (or equilibrium) solubility is paramount, as it represents the true saturation point of the compound in a given medium.[5]

Causality in Experimental Design

The choice of the shake-flask method is based on its status as the "gold standard" for determining thermodynamic solubility.[6] The pH range of 1.2 to 6.8 is mandated by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies, as it reflects the physiological pH range of the gastrointestinal tract.[6] Maintaining a constant temperature of 37 ± 1 °C is essential to mimic human body temperature.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[6]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation.[5]

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled chamber at 37 ± 1 °C.[6] Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and aqueous phases. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PVDF) that does not adsorb the compound.

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility at each pH value in mg/mL. The compound's solubility classification is based on the lowest value measured across the tested pH range.[6]

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a molecule. For this compound, the primary amine group is basic and will be protonated at different physiological pH values. The pKa dictates the charge state of the molecule, which profoundly affects its solubility, membrane permeability, and interaction with biological targets.

Causality in Experimental Design

Potentiometric titration is a highly precise and reliable method for pKa determination that does not require the molecule to have a chromophore.[7][8] The principle involves monitoring the change in pH of a solution of the compound as a standardized titrant (acid) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral species are equal.[7][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least two standard pH buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., deionized water or a water/methanol mixture).

-

Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound) to the sample solution.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume at the half-equivalence point is then located, and the corresponding pH on the curve is the pKa of the compound.[7][9]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and identity of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the 4-bromophenyl ring will appear in the downfield region (approx. 7.0-7.6 ppm). The proton at the chiral center (CH-N) will likely be a multiplet. The two methylene groups (-CH₂-CH and -CH₂-OH) will appear as multiplets in the aliphatic region. The exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the primary amine.[10][11]

-

Peaks around 2850-3000 cm⁻¹ for aliphatic C-H stretching.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching band in the lower frequency region (typically 500-600 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) cluster at m/z 230 and 232, with a near 1:1 intensity ratio. This characteristic pattern is definitive proof of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Common fragmentation pathways may include the loss of a water molecule (H₂O), an amino group (NH₂), or cleavage of the carbon-carbon bonds, leading to characteristic fragment ions.[12]

-

Chiral Integrity Verification

Since the subject is a specific stereoisomer, this compound, it is critical to confirm its enantiomeric purity. The presence of the unwanted (R)-enantiomer can have significantly different biological effects.

Causality in Experimental Design

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for separating and quantifying enantiomers.[13] Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral compounds, including amino alcohols.[14][15] The method's trustworthiness comes from its ability to provide baseline separation of the two enantiomers, allowing for accurate quantification of each.

Protocol Outline: Chiral HPLC Analysis

-

Column Selection: Choose a suitable polysaccharide-based CSP (e.g., amylose or cellulose derivatives).

-

Mobile Phase Development: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. Chiral separations are highly sensitive to mobile phase composition.[15]

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. Chiral columns often require longer equilibration times than standard columns.[15]

-

Sample Analysis: Dissolve the compound in the mobile phase, inject it into the HPLC system, and record the chromatogram.

-

Data Interpretation: The two enantiomers will elute at different retention times. Enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) isomers.

Stability, Storage, and Safety Recommendations

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation.[3]

-

Stability: While specific stability data is not publicly available, compounds with amino and alcohol functional groups should be assessed for stability against oxidation and light.

-

Safety and Handling: Based on data for similar compounds and general safety practices:

-

Avoid contact with skin and eyes.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[3]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]

-

The analogous compound 3-amino-3-(3-bromophenyl)propan-1-ol is listed as causing skin, eye, and respiratory irritation.[2] Similar precautions should be taken.

-

References

- Development of Methods for the Determination of pKa Values.

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific

- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Affairs.

- How to calcul

- 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem.

- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- 3-Amino-3-(4-bromophenyl)

- Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and...

- This compound hydrochloride. BLDpharm.

- 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- 1-Propanol, 3-amino-. NIST WebBook.

- mass spectrum of propan-1-ol fragmentation p

Sources

- 1. 1213312-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Propanol, 3-amino- [webbook.nist.gov]

- 12. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor. This in-depth technical guide provides a comprehensive overview of the synthesis and structural elucidation of this valuable molecule. We will explore a robust and widely applicable synthetic strategy: the asymmetric reduction of a prochiral ketone precursor. Furthermore, this guide will detail the essential analytical techniques required for unambiguous structural confirmation and the determination of enantiomeric purity. Each section is designed to provide not only procedural steps but also the underlying scientific principles, empowering researchers to understand and adapt these methods for their specific applications.

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are privileged scaffolds in drug discovery. The presence of both an amino and a hydroxyl group, separated by a three-carbon chain, allows for diverse biological interactions and serves as a versatile handle for further chemical modifications. The specific stereochemistry at the C3 position is often crucial for pharmacological activity, as different enantiomers can exhibit vastly different potencies and toxicological profiles. This compound, with its defined stereocenter and the presence of a bromine atom for potential further coupling reactions, is a key intermediate in the synthesis of novel therapeutic agents.[1]

Strategic Approach to Asymmetric Synthesis

The primary challenge in synthesizing enantiomerically pure this compound lies in the stereoselective creation of the chiral center. Among various strategies, the asymmetric reduction of the corresponding prochiral β-aminoketone, 3-amino-3-(4-bromophenyl)-1-propanone, stands out as a highly efficient and convergent approach.[2] This method leverages the power of chiral catalysts to control the facial selectivity of hydride delivery to the ketone, thereby establishing the desired (s)-stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-amino-1-(4-bromophenyl)propan-1-one as the key precursor. This aminoketone can be prepared from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: Asymmetric Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones.[3][4] This protocol utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in conjunction with a stoichiometric borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3-THF).[2]

The effectiveness of the CBS catalyst stems from the pre-organization of the ketone substrate and the borane reducing agent. The Lewis acidic boron of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone. This coordination orients the ketone in a sterically defined manner, exposing one of the two prochiral faces to the incoming borane-catalyst complex. The hydride is then delivered from the borane to the carbonyl carbon from the less sterically hindered face, resulting in the formation of the desired enantiomer of the alcohol.

Caption: Experimental workflow for the CBS-catalyzed asymmetric reduction.

Detailed Experimental Protocols

Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one Hydrochloride (Precursor)

This protocol outlines a potential route to the precursor, which may need to be synthesized if not commercially available. A common method involves the Mannich reaction of 4'-bromoacetophenone, paraformaldehyde, and ammonium chloride.

Step-by-Step Protocol:

-

To a round-bottom flask, add 4'-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to yield 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride.

Asymmetric Reduction to this compound

Step-by-Step Protocol: [2]

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Add anhydrous Tetrahydrofuran (THF) to the flask.

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, suspend 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and neutralize with triethylamine (1.1 eq). Stir for 15 minutes and filter off the resulting triethylammonium chloride salt.

-

Slowly add the filtrate containing the free base of the aminoketone to the catalyst-borane mixture at -20 °C.

-

Stir the reaction at -20 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl to the residue and wash with diethyl ether to remove non-polar impurities.

-

Basify the aqueous layer with 2 M NaOH to a pH of ~10-11 and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Structural Elucidation: A Multi-technique Approach

Unambiguous confirmation of the structure and stereochemistry of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the 7.2-7.6 ppm region (two doublets, characteristic of a 1,4-disubstituted benzene ring). A multiplet for the chiral methine proton (CH-N) around 4.0-4.3 ppm. Multiplets for the two methylene groups (-CH₂-CH and -CH₂-OH) between 1.8-2.2 ppm and 3.6-3.9 ppm respectively. Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.[5][6] |

| ¹³C NMR | Aromatic carbons in the 120-145 ppm range, including the carbon attached to bromine at a lower field. Signals for the three aliphatic carbons: the carbon bearing the amino group (~50-55 ppm), the adjacent methylene carbon (~35-40 ppm), and the carbon bearing the hydroxyl group (~60-65 ppm). |

| FT-IR | Broad O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹. C-N and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. |

| Mass Spec. | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and/or a [M+H]⁺ peak in chemical ionization (CI) or electrospray ionization (ESI) modes, corresponding to the molecular weight of the compound (C₉H₁₂BrNO).[7][8] Characteristic fragmentation patterns would include the loss of water, ammonia, and cleavage of the C-C bonds in the propanol chain. |

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[9][10] Polysaccharide-based CSPs are often effective for the separation of amino alcohol enantiomers.[11]

Illustrative Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent polysaccharide-based CSP |

| Mobile Phase | A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.[11] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Column Temp. | 25 °C |

Procedure:

-

Prepare a standard solution of the racemic 3-amino-3-(4-bromophenyl)propan-1-ol to determine the retention times of both enantiomers.

-

Prepare a solution of the synthesized (s)-enantiomer at a known concentration.

-

Inject the solutions onto the HPLC system.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(s) - Area(r)) / (Area(s) + Area(r)) ] x 100.

Caption: Integrated workflow for synthesis and analysis.

Conclusion

This technical guide has detailed a reliable and efficient methodology for the asymmetric synthesis of this compound via CBS-catalyzed reduction of the corresponding prochiral aminoketone. The causality behind the choice of this synthetic route lies in its high enantioselectivity and operational simplicity. Furthermore, a comprehensive analytical workflow has been presented to ensure the structural integrity and enantiomeric purity of the final product. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of chiral pharmaceutical intermediates and the broader field of medicinal chemistry.

References

-

Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. (2002). ResearchGate. [Link]

-

Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. [Link]

-

L 2 Amino 3 phenyl 1 propanol. (2015). mzCloud. [Link]

-

3-Amino-3-(3-bromo-phenyl)-propan-1-ol. (n.d.). PubChem. [Link]

-

(S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. (n.d.). MySkinRecipes. [Link]

-

Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

-

Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. (n.d.). ResearchGate. [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). (n.d.). Human Metabolome Database. [Link]

-

Enantioselective radical C-H amination for the synthesis of β-amino alcohols. (2020). PubMed. [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). AIR Unimi. [Link]

-

Enantioselective Reduction of Ketones. (n.d.). Organic Reactions. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

- The synthetic method of the bromophenol of 3 amino 4. (n.d.).

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

-

Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. (2023). RSC Publishing. [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH. [Link]

-

3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

-

Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). PubMed. [Link]

-

Asymmetric Synthesis of Optically Active 3-Amino-1,2-diols from N-Acyl-Protected Allylamines via Catalytic Diboration with Rh[bis(oxazolinyl)phenyl] Catalysts. (2015). Semantic Scholar. [Link]

-

3-Phenylpropanol, TMS derivative. (n.d.). NIST WebBook. [Link]

-

3-amino-3-(4-bromophenyl)propan-1-ol. (2024). ChemBK. [Link]

-

3-Amino-1-(2-amino-4-bromophenyl)propan-1-ol. (n.d.). PubChem. [Link]

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).

-

3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. [Link]

-

phenylalaninol, (S)-. (n.d.). PubChem - NIH. [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. [Link]

Sources

- 1. (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. mzCloud – L 2 Amino 3 phenyl 1 propanol [mzcloud.org]

- 8. 3-Phenylpropanol [webbook.nist.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, Mass Spec) of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

An In-depth Guide to the Spectroscopic Characterization of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceutical agents and other bioactive compounds[1][2]. Its structural complexity, featuring a stereocenter, a primary alcohol, a primary amine, and a substituted aromatic ring, necessitates a multi-faceted approach for unambiguous characterization. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and serve as a predictive framework for researchers engaged in the synthesis and verification of this and related molecules.

Rationale for Spectroscopic Analysis

The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring both the integrity of the scientific findings and the safety and efficacy of any resulting products. For a molecule like this compound, each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the number of distinct proton and carbon environments, their connectivity, and the relative number of protons.[3][4]

-

IR Spectroscopy provides a "fingerprint" of the functional groups present in the molecule by identifying the vibrational frequencies of specific covalent bonds.[5][6]

-

Mass Spectrometry determines the molecular weight and elemental formula and offers insights into the molecular structure through the analysis of fragmentation patterns.[7][8]

This guide will systematically deconstruct the predicted data from each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[9] A comprehensive analysis involves both ¹H (proton) and ¹³C (carbon-13) NMR.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (from -OH and -NH₂) as it can slow down the exchange rate, allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, integration (relative number of protons), and coupling (neighboring protons) for each hydrogen atom in the molecule.[11]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (Ar-H) | ~7.50 | Doublet | 2H | Ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |

| H-b (Ar-H) | ~7.25 | Doublet | 2H | Meta to the bromine atom. |

| H-c (-CH-) | ~4.10 | Triplet | 1H | Benzylic proton, adjacent to a CH₂ group (H-d). Deshielded by the aromatic ring and the amine. |

| H-d (-CH₂-) | ~1.85 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center (H-c) and the CH₂OH group (H-e). |

| H-e (-CH₂OH) | ~3.50 | Triplet | 2H | Adjacent to a CH₂ group (H-d) and attached to the electron-withdrawing oxygen atom. |

| H-f (-OH) | ~4.5-5.5 | Broad Singlet | 1H | Exchangeable proton; chemical shift is concentration and temperature-dependent. |

| H-g (-NH₂) | ~2.0-3.0 | Broad Singlet | 2H | Exchangeable protons; chemical shift is concentration and temperature-dependent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C1 (-CH₂OH) | ~60-65 | Aliphatic carbon bonded to an oxygen atom. |

| C2 (-CH₂-) | ~40-45 | Aliphatic carbon adjacent to the chiral center. |

| C3 (-CH-) | ~50-55 | Benzylic carbon attached to the nitrogen atom. |

| C4 (Ar-C) | ~140-145 | Quaternary aromatic carbon attached to the propanolamine chain. |

| C5 (Ar-CH) | ~128-130 | Aromatic carbons ortho to the propanolamine chain. |

| C6 (Ar-CH) | ~131-133 | Aromatic carbons meta to the propanolamine chain and ortho to bromine. |

| C7 (Ar-C-Br) | ~120-125 | Quaternary aromatic carbon directly bonded to bromine. |

NMR Analysis Workflow

The logical process for analyzing the NMR data to confirm the structure is outlined below.

Caption: Workflow for structural elucidation using ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[12][13]

Experimental Protocol: IR Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used. ATR is a convenient method for solid or liquid samples, requiring minimal preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3400 - 3250 | N-H stretch | Primary Amine | Medium (two bands) |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic | Medium-Strong |

| 1640 - 1550 | N-H bend | Primary Amine | Medium-Strong |

| 1600 - 1475 | C=C stretch | Aromatic Ring | Medium (multiple bands) |

| 1300 - 1000 | C-O stretch | Primary Alcohol | Strong |

| 1250 - 1000 | C-N stretch | Amine | Medium |

| ~820 | C-H bend | p-disubstituted aromatic | Strong |

| 700 - 500 | C-Br stretch | Aryl Bromide | Medium-Strong |

IR Data Interpretation Logic

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap) is ideal. It can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

-

Data Acquisition: The sample is introduced into the ion source (typically dissolved in a solvent like methanol or acetonitrile). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Predicted Mass Spectrum

-

Molecular Formula: C₉H₁₂BrNO

-

Monoisotopic Mass: 229.0102 Da

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion region will show two peaks of almost equal intensity, separated by 2 m/z units.

-

For [M+H]⁺: A peak at m/z 230.0175 (with ⁷⁹Br) and a peak at m/z 232.0155 (with ⁸¹Br).

-

Predicted Fragmentation Pathway

Aromatic amines and benzylic compounds exhibit characteristic fragmentation patterns.[7][14][15]

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z (for ⁷⁹Br) | Proposed Fragment | Fragmentation Pathway |

| 212/214 | [M-H₂O]⁺ | Loss of a water molecule from the alcohol. |

| 200/202 | [C₈H₈⁷⁹Br]⁺ | Alpha-cleavage next to the amine, losing the -CH₂CH₂OH radical. This benzylic cation is highly stabilized. |

| 184/186 | [C₇H₆⁷⁹Br]⁺ | Further fragmentation of the benzylic cation. |

| 30 | [CH₄N]⁺ | Alpha-cleavage with charge retention on the nitrogen-containing fragment, [CH₂NH₂]⁺. This is a common fragment for primary amines.[8] |

Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The predicted data presented in this guide—including the distinct proton and carbon environments in NMR, the characteristic vibrational frequencies of the alcohol, amine, and aryl bromide groups in IR, and the unique isotopic pattern and fragmentation pathways in MS—collectively form a comprehensive spectroscopic profile. Researchers synthesizing this compound can use this guide as an authoritative reference to verify the identity and purity of their product, ensuring the reliability of their subsequent research and development efforts.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

UMass Chan Medical School. (n.d.). IR Group Frequencies. UMass Chan Medical School. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.com. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Organic Chemistry at CU Boulder. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

-

Chem-Station. (2024). NMR Basics: Guide for Analysis and Interpretation. Chem-Station International Edition. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

-

E-Chimica. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]

-

ChemBK. (2024). 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK.com. [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.

-

University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. UW-Madison Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 3. azooptics.com [azooptics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. IR Group Frequencies [owl.umass.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

Mechanism of action of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol derivatives

An In-Depth Technical Guide to the Mechanism of Action of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol Derivatives as GABA Transporter Inhibitors

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound derivatives, a class of compounds with significant potential in neuroscience research and drug development. By examining the structure-activity relationships and the pharmacological effects of analogous compounds, we elucidate their primary mode of action as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). This guide will delve into the molecular interactions with GATs, the subsequent physiological consequences, and the experimental methodologies crucial for their characterization. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound class.

Introduction: The Significance of GABAergic Neurotransmission and its Modulation

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] A disruption in GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][2] The synaptic concentration of GABA is meticulously regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and surrounding glial cells.[3] Consequently, inhibitors of these transporters represent a promising therapeutic strategy for potentiating GABAergic transmission and treating associated CNS disorders.[4][5]

The this compound scaffold represents a key pharmacophore in the design of GAT inhibitors. While this specific derivative is not extensively documented in publicly available literature, its structural analogs, most notably SNAP-5114, have been pivotal in understanding the role of specific GAT subtypes. This guide will leverage the extensive research on these analogs to infer the mechanistic details of the title compound class.

Primary Molecular Target: The GABA Transporters (GATs)

The primary molecular targets for this compound derivatives are the GABA transporters. There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). These transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6]

-

GAT-1: Predominantly found in neurons and is responsible for the majority of GABA uptake at the synapse.[4]

-

GAT-2 and GAT-3: Primarily located in astrocytes, the glial cells that support neuronal function.[7][8] GAT-3 is of particular interest in the context of neurological disorders due to its role in modulating extrasynaptic GABA levels.[9][10]

Mechanism of Inhibition: Insights from SNAP-5114

A closely related and extensively studied analog, SNAP-5114, demonstrates selectivity for GAT-3 and to a lesser extent, GAT-2, over GAT-1.[11] Recent cryo-electron microscopy studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor of GAT-3.[7][8] It binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[7][8] This binding event effectively locks the transporter in this state, preventing the translocation of GABA across the cell membrane. The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed to differences in the volume of the substrate-binding pocket and the presence of bulky moieties on the inhibitor.[7][8]

Given the structural similarities, it is highly probable that this compound derivatives also function as inhibitors of GATs, likely with a preference for GAT-3. The bromophenyl group can engage in hydrophobic interactions within the binding pocket, while the amino and hydroxyl groups can form key hydrogen bonds.

Structure-Activity Relationships (SAR)

The development of selective GAT inhibitors has been a focus of medicinal chemistry for decades.[4] Structure-activity relationship studies have shown that lipophilic side chains are crucial for potent and selective inhibition.[12] The 4-bromophenyl group in the title compound provides the necessary lipophilicity to engage with the transporter's binding site. The stereochemistry at the chiral center is also critical for optimal interaction, as evidenced by the "(s)" designation.

Signaling Pathways and Physiological Consequences

The inhibition of GATs by this compound derivatives leads to an increase in the extracellular concentration of GABA. This elevated GABA level has profound effects on neuronal signaling:

-

Potentiation of GABAergic Inhibition: The increased availability of GABA leads to enhanced activation of both synaptic and extrasynaptic GABAA and GABAB receptors.[3]

-

Increased Tonic Inhibition: The inhibition of astrocytic GAT-3, in particular, leads to a significant increase in ambient GABA levels, thereby augmenting tonic inhibition mediated by high-affinity extrasynaptic GABAA receptors.[10][13] This tonic inhibition plays a crucial role in regulating neuronal excitability.

-

Anticonvulsant and Anxiolytic Effects: By enhancing overall inhibitory tone in the CNS, these compounds are expected to exhibit anticonvulsant and anxiolytic properties.[1][2]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed mechanism of action and downstream effects of this compound derivatives.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of a novel this compound derivative, a series of in vitro and in vivo experiments are essential.

In Vitro Radioligand Uptake Assay

This assay is the gold standard for determining the potency and selectivity of GAT inhibitors.

Objective: To measure the inhibitory constant (IC50) of the test compound against different GAT subtypes.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably transfected with human GAT-1, GAT-2, or GAT-3.

-

Assay Preparation: Plate the cells in a 96-well format.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

GABA Uptake Initiation: Add a solution containing a known concentration of radiolabeled [³H]GABA.

-

Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA.

-

Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]GABA uptake inhibition against the logarithm of the compound concentration to determine the IC50 value.

Electrophysiological Studies

Whole-cell patch-clamp recordings from neurons in brain slices can be used to assess the physiological consequences of GAT inhibition.

Objective: To measure changes in tonic and phasic GABAergic currents in the presence of the test compound.

Methodology:

-

Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex).

-

Patch-Clamp Recording: Obtain whole-cell recordings from pyramidal neurons.

-

Baseline Recording: Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic GABAergic currents.

-

Compound Application: Bath-apply the test compound at a known concentration.

-

Post-Compound Recording: Record changes in the frequency and amplitude of sIPSCs and the magnitude of the tonic current.

-

Data Analysis: Compare the electrophysiological parameters before and after compound application to quantify its effect on GABAergic transmission.

Quantitative Data Summary

| Compound | Target | IC50 (µM) |

| (S)-SNAP-5114 | hGAT-3 | 5 |

| rGAT-2 | 21 | |

| hGAT-1 | 388 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel modulators of GABAergic neurotransmission. Based on the extensive research on structurally related compounds, their primary mechanism of action is the inhibition of GABA transporters, with a likely selectivity for the astrocytic transporter GAT-3. This inhibition leads to an increase in extracellular GABA levels, thereby enhancing inhibitory signaling in the CNS.

Future research should focus on the synthesis and pharmacological characterization of a library of these derivatives to establish a clear structure-activity relationship.[14] In vivo studies in animal models of epilepsy and anxiety will be crucial to validate their therapeutic potential. Furthermore, detailed structural studies, such as co-crystallization with GAT-3, will provide invaluable insights for the rational design of next-generation GAT inhibitors with improved potency and selectivity.

References

-

Kulig, K., & Szwaczkiewicz, M. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1214–1223. [Link]

-

Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861–1882. [Link]

-

Bentham Science Publishers. (2008). The Role of Structure Activity Relationship Studies in the Search for New GABA Uptake Inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1214-1223. [Link]

-

Saransa, S., et al. (2015). Structure Activity Relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2480-2488. [Link]

-

Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265–284. [Link]

-

Ye, Z., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. [Link]

-

Ye, Z., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. [Link]

-

Ye, Z., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

-

Ye, Z., et al. (2026). Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. [Link]

-

Kataoka, Y., et al. (2013). The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models. Anesthesia & Analgesia, 116(6), 1375-1382. [Link]

-

Kinney, G. A. (2005). GAT-3 Transporters Regulate Inhibition in the Neocortex. Journal of Neurophysiology, 94(6), 4533-4537. [Link]

-

Ye, Z., et al. (2025). SNAP-5114 selectivity for GAT3 and mode of inhibition. ResearchGate. [Link]

-

Kersanté, F., et al. (2013). A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. The Journal of Physiology, 591(10), 2429–2441. [Link]

-

ResearchGate. (2013). Blockade of GAT-3 by SNAP-5114 markedly increases the tonic GABAA... ResearchGate. [Link]

-

Prime Organics. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. [Link]

Sources

- 1. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular basis of human GABA transporter 3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]

- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

A Technical Guide to (s)-3-Amino-3-(4-bromophenyl)propan-1-ol: A Versatile Chiral Synthon for Modern Drug Discovery

Abstract: Enantiomerically pure β-amino alcohols are foundational chiral building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1][2] Among these, (s)-3-Amino-3-(4-bromophenyl)propan-1-ol stands out as a particularly valuable synthon. Its structural motifs—a primary alcohol, a chiral amine at the β-position, and a bromine-substituted aromatic ring—offer a trifecta of synthetic handles for elaboration into complex molecular architectures. The bromine atom, in particular, serves as a versatile anchor for cross-coupling reactions, enabling rapid diversification. This guide provides an in-depth analysis of the synthesis, characterization, and strategic applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Value of a Multifunctional Chiral Building Block

The demand for enantiopure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] Chiral β-amino alcohols are privileged scaffolds found in numerous drugs, including anti-malarials, antidepressants, and cardiovascular agents.[4] They serve not only as key intermediates but also as chiral ligands and auxiliaries in asymmetric catalysis.[1]

This compound emerges as a synthon of high strategic importance due to:

-

Defined Stereochemistry: The (s)-configuration at the C3 position provides a fixed chiral center, crucial for building stereochemically complex targets.

-

Ortho-Functionality: The 1,3-relationship between the amine and alcohol groups is a key feature for constructing various heterocyclic systems or for chelation-controlled reactions.

-

Aromatic Handle for Diversification: The 4-bromophenyl group is not merely a placeholder. It is an active participant in synthesis, primed for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity.

This combination of features makes it a powerful tool for generating libraries of drug candidates with diverse functionalities and stereochemical integrity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a synthon is paramount for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | [5][6] |

| Molecular Weight | 230.10 g/mol | [5][6] |

| Appearance | Typically an off-white to white solid | N/A |

| IUPAC Name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | N/A |

| CAS Number | 787615-14-9 (for the racemate) | [6] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include multiplets for the diastereotopic methylene protons (-CH₂-CH₂OH), a multiplet for the benzylic proton (-CH(NH₂)-), distinct aromatic signals in the 7.0-7.6 ppm region characteristic of a 1,4-disubstituted benzene ring, and broad singlets for the -OH and -NH₂ protons which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the three aliphatic carbons and the six aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift.

-

FT-IR: The infrared spectrum provides confirmation of the key functional groups.[7] Characteristic absorptions include strong, broad O-H and N-H stretching bands (typically in the 3200-3500 cm⁻¹ region), C-H stretching bands (aliphatic and aromatic), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Stereoselective Synthesis: Pathways to Enantiopurity

The central challenge in preparing this compound is the establishment of the chiral center with high enantiomeric excess (e.e.). The most common and industrially scalable approach involves the asymmetric reduction of a prochiral ketone precursor.

Asymmetric Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one

The most direct route involves the stereoselective reduction of the corresponding β-aminoketone. This transformation is typically achieved via catalytic asymmetric hydrogenation or transfer hydrogenation.

Workflow: Asymmetric Synthesis via Transfer Hydrogenation

Caption: Workflow for the synthesis of the target synthon.

The success of this step hinges on the choice of catalyst. Ruthenium complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. The causality behind this choice lies in the formation of a rigid, well-defined transition state where the hydride is delivered to one face of the carbonyl group preferentially, dictated by the stereochemistry of the ligand.

Applications in Modern Synthesis

The utility of this compound is best demonstrated through its application in constructing more complex, high-value molecules.

Precursor to Chiral Piperidines

The 1,3-amino alcohol motif is an ideal precursor for constructing chiral piperidine rings, a common scaffold in CNS-active drugs. A typical sequence involves N-protection, activation of the primary alcohol (e.g., as a tosylate or mesylate), and subsequent intramolecular cyclization.

Reaction Scheme: Piperidine Synthesis

Caption: Synthetic route from the synthon to a chiral piperidine.

Platform for Fragment-Based Drug Discovery (FBDD)

The bromophenyl group acts as a versatile anchor for fragment elaboration using cross-coupling chemistry. Researchers can start with the core synthon and attach a wide variety of other fragments via Suzuki, Sonogashira, or other C-C bond-forming reactions to rapidly explore the chemical space around a biological target. This modularity is a cornerstone of modern medicinal chemistry.[8]

Key Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of 3-N-Boc-amino-1-(4-bromophenyl)propan-1-one

This protocol describes a representative procedure for the key stereoselective reduction step.

-

Reactor Setup: To an inert atmosphere (N₂ or Ar) reactor, add 3-N-Boc-amino-1-(4-bromophenyl)propan-1-one (1.0 eq).

-

Catalyst Preparation: In a separate flask, dissolve the chiral ruthenium catalyst (e.g., RuCl) (0.005 eq) in an appropriate solvent like dichloromethane or isopropanol.

-

Reaction Assembly: Add the catalyst solution to the reactor. Follow with a 5:2 mixture of formic acid and triethylamine (as the hydride source).

-

Reaction Execution: Heat the mixture to 30-40 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.

-

Workup and Isolation: Upon completion, cool the reaction, quench with saturated NaHCO₃ solution, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the enantiomerically enriched N-Boc protected amino alcohol. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Verifying the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[3][9]

-

Column: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for resolving amino alcohol enantiomers.

-

Mobile Phase: A normal-phase eluent system, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape, is a good starting point.[3]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 225 nm) is standard.[10]

-

Procedure:

-

Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers.

-

Prepare a solution of the synthesized (s)-enantiomer sample at the same concentration.

-

Inject both solutions onto the HPLC system.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

-

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs offer excellent selectivity for a broad range of chiral compounds. |

| Mobile Phase | n-Hexane:Isopropanol (85:15 v/v) + 0.1% DEA | Balances retention and resolution; DEA is a basic modifier to prevent peak tailing. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Temperature | 25 °C | Provides reproducible retention times. |

| Detection | UV at 225 nm | Wavelength of strong absorbance for the bromophenyl chromophore.[10] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Conclusion and Future Outlook